molecular formula C16H15N3O3S B5879787 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide

2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide

Cat. No. B5879787
M. Wt: 329.4 g/mol
InChI Key: VWCUJXIOANKAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, also known as DIMBI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DIMBI is a hydrazide derivative of indole-3-carboxaldehyde and has been shown to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, it has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in lab experiments is its versatility. It can be used in various assays to study its biological activity, including cell viability assays, apoptosis assays, and enzyme inhibition assays. Another advantage is its relatively low toxicity, making it suitable for use in in vitro and in vivo studies.
However, there are also some limitations to using 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in lab experiments. One limitation is its poor solubility in water, which can make it difficult to prepare stock solutions. Another limitation is its instability in solution, which can lead to degradation over time.

Future Directions

There are many potential future directions for research on 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide. One area of interest is its potential as a chemotherapeutic agent. Studies have shown that 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide can sensitize cancer cells to chemotherapy drugs, making them more effective. Further research is needed to determine the optimal dosing and combination strategies for using 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in cancer treatment.
Another area of interest is its potential as an antimicrobial agent. Studies have shown that 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide exhibits activity against various bacteria and fungi, including MRSA and Candida albicans. Further research is needed to determine the mechanism of action and potential clinical applications of 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide as an antimicrobial agent.
Conclusion:
In conclusion, 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, or 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, is a synthetic compound with potential applications in scientific research. It possesses various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to using 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide involves the reaction of indole-3-carboxaldehyde with benzenesulfonyl hydrazide in the presence of acetic acid as a catalyst. The reaction yields a yellow solid, which is then purified by recrystallization. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In addition to its anticancer activity, 2,4-dimethyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has also been shown to possess antimicrobial and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-7-8-14(11(2)9-10)23(21,22)19-18-15-12-5-3-4-6-13(12)17-16(15)20/h3-9,17,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCUJXIOANKAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,4-dimethylbenzenesulfonamide

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